molecular formula C11H7NO4S B6387988 5-(5-FORMYLTHIOPHEN-2-YL)-2-HYDROXYPYRIDINE-4-CARBOXYLIC ACID CAS No. 1261912-28-0

5-(5-FORMYLTHIOPHEN-2-YL)-2-HYDROXYPYRIDINE-4-CARBOXYLIC ACID

Cat. No.: B6387988
CAS No.: 1261912-28-0
M. Wt: 249.24 g/mol
InChI Key: FSOKLMAADKIKLW-UHFFFAOYSA-N
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Description

5-(5-Formylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid is an organic compound that features both thiophene and pyridine rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-formylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid typically involves the formation of the thiophene and pyridine rings followed by their functionalization. One common method involves the condensation of 5-bromothiophene-2-carbaldehyde with a pyridine derivative under specific conditions . The reaction conditions often include the use of a palladium catalyst and a base such as potassium phosphate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Formylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Conditions typically involve the use of a strong base like sodium hydride and an appropriate electrophile.

Major Products

    Oxidation: 5-(5-Carboxythiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid.

    Reduction: 5-(5-Hydroxymethylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

5-(5-Formylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-formylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The thiophene and pyridine rings may facilitate binding to these targets through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    5-Formyl-2-thiopheneboronic acid: Shares the thiophene ring but lacks the pyridine moiety.

    2-Hydroxypyridine-4-carboxylic acid: Contains the pyridine ring but lacks the thiophene moiety.

Uniqueness

5-(5-Formylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid is unique due to the presence of both thiophene and pyridine rings, which may confer distinct chemical and biological properties compared to compounds containing only one of these rings .

Properties

IUPAC Name

5-(5-formylthiophen-2-yl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-5-6-1-2-9(17-6)8-4-12-10(14)3-7(8)11(15)16/h1-5H,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOKLMAADKIKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CNC(=O)C=C2C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687285
Record name 5-(5-Formylthiophen-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-28-0
Record name 5-(5-Formylthiophen-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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